molecular formula C11H12F3NO2 B12089338 4-Trifluoromethyl-a-methyl-DL-phenylalanine

4-Trifluoromethyl-a-methyl-DL-phenylalanine

Cat. No.: B12089338
M. Wt: 247.21 g/mol
InChI Key: PEYIUMGUVJOYKB-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-a-methyl-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a methyl group on the alpha carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-a-methyl-DL-phenylalanine typically involves the introduction of the trifluoromethyl group to the phenylalanine backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-a-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis or as intermediates in pharmaceutical compounds .

Scientific Research Applications

4-Trifluoromethyl-a-methyl-DL-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Incorporated into peptides to study protein interactions and stability.

    Medicine: Potential use in the development of novel therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Trifluoromethyl-a-methyl-DL-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The trifluoromethyl group can enhance the stability and bioavailability of these molecules by increasing their hydrophobicity and resistance to enzymatic degradation. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Trifluoromethyl-a-methyl-DL-phenylalanine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution can enhance the compound’s stability, hydrophobicity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)

InChI Key

PEYIUMGUVJOYKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Origin of Product

United States

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